6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both azetidine and benzothiazole moieties
Mechanism of Action
Target of Action
Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the enzyme DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria
Result of Action
The result of the action of benzothiazole derivatives is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to the potential eradication of the bacteria in the host, thereby treating tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole, can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Other methods include nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, and ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is unique due to its combination of azetidine and benzothiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-ethylsulfonylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-20(17,18)10-6-15(7-10)13(16)9-3-4-11-12(5-9)19-8-14-11/h3-5,8,10H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQLXHTXRKNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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